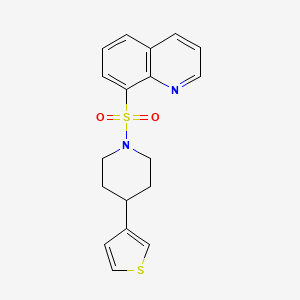

8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline

Description

Propriétés

IUPAC Name |

8-(4-thiophen-3-ylpiperidin-1-yl)sulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c21-24(22,17-5-1-3-15-4-2-9-19-18(15)17)20-10-6-14(7-11-20)16-8-12-23-13-16/h1-5,8-9,12-14H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQHZKMQZHQFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline involves several steps. The general synthetic route includes the formation of the quinoline core, followed by the introduction of the thiophene and piperidine groups. Specific reaction conditions and reagents are used to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Analyse Des Réactions Chimiques

8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. In industry, it may be used in the development of new materials and technologies.

Mécanisme D'action

The mechanism of action of 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparaison Avec Des Composés Similaires

8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline can be compared with other similar compounds, such as quinoline derivatives and piperidine-containing molecules. Its unique combination of a quinoline core, thiophene ring, and piperidine moiety sets it apart from other compounds. Similar compounds include quinoline-based drugs and piperidine-containing pharmaceuticals .

Activité Biologique

The compound 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline is a novel derivative that combines the pharmacological properties of quinoline and piperidine structures. This compound has garnered attention for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article provides a detailed examination of its biological activity based on diverse research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including compounds similar to 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline. The synthesized compounds were evaluated against various bacterial strains, demonstrating moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains like Escherichia coli and Staphylococcus aureus .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases, while urease inhibition is important in treating infections caused by urease-producing bacteria.

Key Findings:

- Acetylcholinesterase (AChE) Inhibition: Compounds with similar structures have shown strong inhibitory effects, indicating potential use in treating Alzheimer's disease.

- Urease Inhibition: The compound exhibited significant urease inhibitory activity, which may be beneficial in managing urinary tract infections caused by urease-positive bacteria .

Anticancer Activity

The quinoline scaffold is well-known for its anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of quinoline have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline may possess similar properties .

Case Studies

- In Vitro Studies: A series of in vitro assays demonstrated that related compounds significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

- Animal Models: In vivo studies using murine models have shown that administration of similar quinoline derivatives led to a marked reduction in tumor size and improved survival rates, supporting their potential as effective anticancer agents .

Pharmacological Mechanisms

The biological activity of 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline can be attributed to several mechanisms:

- Interaction with Biological Targets: The sulfonamide moiety enhances binding affinity to target enzymes and receptors.

- Induction of Apoptosis: Quinoline derivatives often activate apoptotic pathways through the modulation of Bcl-2 family proteins.

Q & A

Q. What are the common synthetic routes for 8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline, and how are intermediates characterized?

The synthesis typically involves:

- Quinoline core formation : Methods like the Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid) are used to construct the quinoline backbone .

- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine) to ensure regioselectivity .

- Piperidine-thiophene coupling : The 4-(thiophen-3-yl)piperidine moiety is synthesized separately and attached via nucleophilic substitution or palladium-catalyzed cross-coupling . Characterization relies on NMR (1H/13C), IR spectroscopy (to confirm sulfonyl and thiophene groups), and GC-MS (for molecular ion verification) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To verify substituent positions and piperidine-thiophene connectivity .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation .

- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the piperidine ring conformation .

- HPLC : Assess purity (>95% typical for pharmacological studies) .

Q. How are preliminary biological activities of this compound evaluated?

Initial screenings focus on:

- Enzyme inhibition assays : Targeting kinases or proteases due to the sulfonyl group’s electrophilic properties .

- Cellular viability assays : Testing cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Receptor binding studies : Using radioligand displacement to assess affinity for CNS targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can researchers optimize low yields in the sulfonylation step during synthesis?

Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonyl chlorides .

- Temperature control : Maintaining 0–5°C minimizes side reactions (e.g., hydrolysis) .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for thiophene-piperidine intermediates .

- Purification : Silica gel chromatography or recrystallization isolates the product from sulfonic acid by-products .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals, especially near the sulfonyl and thiophene groups .

- Variable-temperature NMR : Identifies dynamic effects (e.g., piperidine ring puckering) causing signal splitting .

- Isotopic labeling : 15N/19F labels clarify ambiguous couplings in the quinoline core .

Q. What strategies address discrepancies in biological activity data across studies?

- Dose-response profiling : Ensures activity is concentration-dependent and not assay-specific .

- Metabolic stability testing : Rules out rapid degradation in cell-based vs. cell-free assays .

- Target deconvolution : CRISPR-Cas9 knockout libraries identify off-target effects .

Q. How does the thiophene-piperidine substitution influence structure-activity relationships (SAR)?

- Thiophene orientation : The 3-substituted thiophene enhances π-π stacking with hydrophobic enzyme pockets compared to 2-substituted analogs .

- Piperidine flexibility : N-Sulfonylation restricts ring puckering, improving target selectivity .

- Comparative studies : Analogues with furan or pyrrole substituents show reduced potency, highlighting thiophene’s electronic superiority .

Q. What advanced methods are used to identify the compound’s molecular targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.